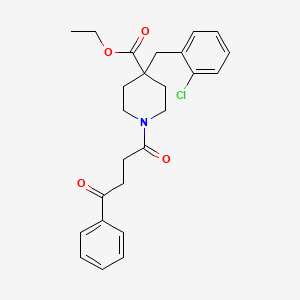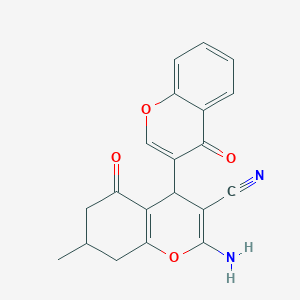
ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate exerts its neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is known to play a key role in neuronal death and inflammation. By blocking the activation of JNK, ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate can prevent the death of neurons and reduce inflammation in the brain.
Biochemical and Physiological Effects:
ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of JNK activation, the reduction of neuronal death and inflammation, and the promotion of neuronal survival and regeneration. It has also been shown to have antioxidant properties and to modulate the expression of various genes and proteins involved in cell signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for the research on ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate, including the development of more potent and selective JNK inhibitors, the investigation of its therapeutic potential in other diseases, such as Alzheimer's disease and multiple sclerosis, and the exploration of its mechanism of action at the molecular level. Furthermore, the use of ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with ethyl 4-piperidinecarboxylate, followed by the condensation of the resulting intermediate with 4-oxo-4-phenylbutanoyl chloride. The final product is obtained through the esterification of the carboxylic acid group with ethanol.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. In particular, it has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.
Propiedades
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClNO4/c1-2-31-24(30)25(18-20-10-6-7-11-21(20)26)14-16-27(17-15-25)23(29)13-12-22(28)19-8-4-3-5-9-19/h3-11H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCILQDJYNNGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCC(=O)C2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)
![(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5231683.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)
![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)